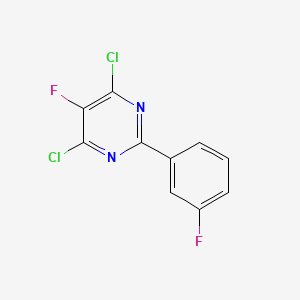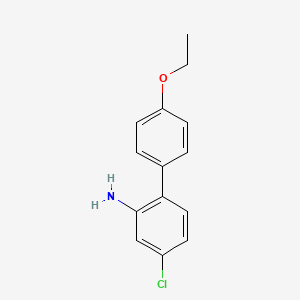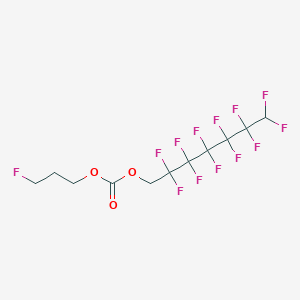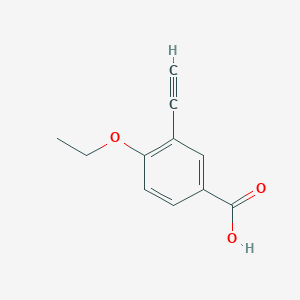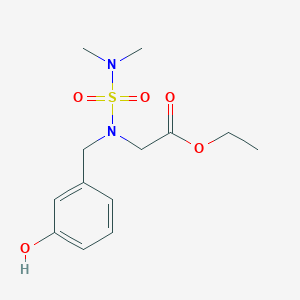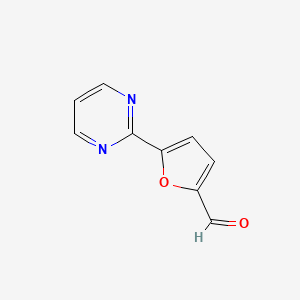
5-(Pyrimidin-2-YL)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrimidin-2-YL)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrimidine group at the 2-position and an aldehyde group at the 2-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-2-YL)furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Group: This step often involves the use of pyrimidine derivatives, which can be introduced via nucleophilic substitution reactions.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo various substitution reactions, including halogenation and alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
Oxidation: 5-(Pyrimidin-2-YL)furan-2-carboxylic acid.
Reduction: 5-(Pyrimidin-2-YL)furan-2-methanol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Pyrimidin-2-YL)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a precursor for biologically active derivatives.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-(Pyrimidin-2-YL)furan-2-carbaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyrimidin-5-YL)furan-2-carbaldehyde: Similar structure but with the pyrimidine group at the 5-position.
5-(Pyridin-2-YL)furan-2-carbaldehyde: Contains a pyridine ring instead of a pyrimidine ring.
5-(Thiazol-2-YL)furan-2-carbaldehyde: Features a thiazole ring instead of a pyrimidine ring.
Uniqueness
5-(Pyrimidin-2-YL)furan-2-carbaldehyde is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
5-pyrimidin-2-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-2-3-8(13-7)9-10-4-1-5-11-9/h1-6H |
InChI-Schlüssel |
IMVHIMMDHKULHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




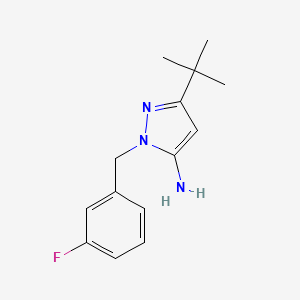
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
